molecular formula C6H12N4 B1491220 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine CAS No. 25859-20-5

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1491220
CAS No.: 25859-20-5
M. Wt: 140.19 g/mol
InChI Key: RWLNTXSHNXOBAE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-amine (CAS 25859-20-5) is a chemical compound with the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol . This specialist pyrazole derivative is provided exclusively for research and development purposes. As a member of the pyrazole family, a class of compounds known for their significant biological and industrial activities , it serves as a valuable building block in organic synthesis and medicinal chemistry research. Pyrazole scaffolds, including structures similar to this amine-functionalized derivative, are extensively investigated for their broad spectrum of pharmacological properties, such as antimicrobial, anti-inflammatory, and anticancer activities . Furthermore, recent scientific studies highlight the potential of related pyrazole amines, such as 3-methyl-1H-pyrazol-5-amine (MPA), in material science applications, demonstrating high effectiveness as corrosion inhibitors for metals in acidic environments . The structure of this compound, featuring both a pyrazole ring and a flexible 2-aminoethyl chain, may offer unique interaction sites for targeting various enzymes or receptors in biochemical studies. Researchers can utilize this compound for constructing more complex heterocyclic systems or in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-(2-aminoethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-5-4-6(8)10(9-5)3-2-7/h4H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLNTXSHNXOBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as imidazole and indole derivatives, have been found to interact with a broad range of biological targets. These targets include various enzymes, receptors, and biochemical pathways that contribute to their diverse biological activities.

Pharmacokinetics

Similar compounds, such as fluvoxamine, a selective serotonin reuptake inhibitor (ssri), have been studied extensively. Fluvoxamine’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, have been characterized, providing insights into how it might affect bioavailability.

Biochemical Analysis

Biochemical Properties

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecules. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that its stability can vary depending on environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit specific enzymatic reactions, leading to changes in the overall metabolic profile of the cell . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound can influence its efficacy and potency, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Biological Activity

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, presenting data tables, and discussing case studies where applicable.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4, with a molecular weight of approximately 142.17 g/mol. The compound features a pyrazole ring with a methyl group and an aminoethyl side chain, which contributes to its diverse chemical reactivity and potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities across various domains:

  • Anticancer Activity : Research has shown that pyrazole derivatives, including this compound, can inhibit the proliferation of cancer cells. For instance, similar compounds have been tested against human tumor cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), demonstrating notable cytotoxic effects .
  • Antioxidant Activity : Pyrazole derivatives are known for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
  • Antimicrobial Activity : Compounds within the pyrazole family have shown activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial effects .

While specific mechanisms of action for this compound remain unclear, studies suggest that its interactions with various biological targets could involve binding to enzymes or receptors involved in cell proliferation and apoptosis. Aminopyrazoles are known to act as ligands for several kinases, which play crucial roles in cancer signaling pathways .

Table 1: Biological Activities of this compound and Related Compounds

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerVarious pyrazole derivativesInhibition of HepG2 and MCF-7 cells
AntioxidantPyrazole derivativesReduction of oxidative stress
AntimicrobialRelated pyrazolesActivity against E. coli and S. aureus

Case Studies

Several studies have explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting how modifications can enhance biological activity. For instance:

  • Antitumor Evaluation : A study evaluated a series of pyrazolo-triazine compounds for their anticancer properties using the MTT assay against HepG2 and MCF-7 cell lines. The results indicated that structural modifications significantly impacted their cytotoxicity profiles .
  • Cytotoxicity Assessments : In vitro assays demonstrated that certain pyrazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, suggesting a potential therapeutic window for these compounds .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine exhibits significant biological activities, making it a promising candidate for further research. Its potential applications include:

Antimicrobial Activity

Research has shown that compounds similar to this compound can inhibit the growth of various pathogens, including Mycobacterium tuberculosis (Mtb). Structure-activity relationship studies have identified compounds with bactericidal properties against replicating Mtb strains .

Anticancer Properties

The compound's ability to interact with cellular targets involved in cancer proliferation is under investigation. For instance, derivatives of pyrazole have been shown to inhibit tubulin polymerization, affecting cell cycle progression in cancer cells .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, particularly in models of neuroinflammation. Compounds derived from this compound may serve as leads for developing therapies for neurodegenerative diseases .

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of novel pyrazole derivatives demonstrated that certain analogs exhibited low micromolar activity against Mtb. These compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing their potential as new treatments for tuberculosis .

Case Study 2: Anticancer Screening

In vitro testing of various pyrazolo-triazine derivatives showed promising anticancer activity against multiple human tumor cell lines. Notably, one derivative exhibited significant cytotoxicity with an IC50 value in the low micromolar range against HepG2 liver cancer cells .

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects of bisindole-substituted pyrazoles found that these compounds could mitigate oxidative stress-induced neuronal damage in vitro. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Pyrazol-5-amine derivatives exhibit significant variations in biological activity depending on substituent type and position. For example:

  • Thiazole-substituted derivatives (e.g., 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine) show moderate H3-receptor antagonism (pA2 = 5.65–6.23), while thiazol-5-yl analogs exhibit higher potency (pA2 = 7.45–8.27) due to optimized steric and electronic interactions .
  • Aromatic substituents : 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) and 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine demonstrate how electron-withdrawing (Cl) or donating (OMe) groups influence reactivity and binding. Chlorophenyl derivatives may enhance metabolic stability, whereas methoxy groups improve solubility .
  • Aminoethyl vs. alkyl chains: Elongating the aminoethyl chain in thiazole derivatives (e.g., from methyl to propyl) increases H3 antagonism, suggesting that the 2-aminoethyl group in the target compound could similarly optimize receptor interaction .

Physical and Chemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
1-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-amine 2-Aminoethyl C6H12N4 140.19 (theoretical) High solubility, basic amine Inferred
1-(3-Fluorophenyl)methyl derivative 3-Fluorobenzyl C11H12FN3 205.23 Enhanced metabolic stability
1-(2-Thienyl)ethyl derivative Thienylethyl C9H12N3S 194.28 Improved lipophilicity
1-(3-Chlorophenyl) derivative 3-Chlorophenyl C10H10ClN3 207.66 Electron-withdrawing effects

Preparation Methods

Three-Step Synthesis from N-Boc-β-alanine

A straightforward and efficient synthetic route starts from N-Boc-β-alanine, involving the following key steps:

  • Step 1: Formation of β-keto ester
    N-Boc-β-alanine undergoes Masamune-Claisen type condensation to yield a β-keto ester intermediate.

  • Step 2: Cyclization with Hydrazine Derivatives
    The β-keto ester is reacted with hydrazine derivatives in refluxing methanol, producing 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates and related pyrazolone derivatives. This step typically achieves yields between 48% and 83%.

  • Step 3: Acidolytic Deprotection
    Treatment with hydrochloric acid in ethyl acetate removes the Boc protecting group, furnishing the target 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine in yields of 78% to 84%.

This method allows for the preparation of various analogues and further functionalization such as acylation to produce N-acyl derivatives. The overall approach is notable for its simplicity and moderate to high yields.

Step Reaction Type Reagents/Conditions Yield (%)
1 Masamune-Claisen condensation N-Boc-β-alanine, suitable base Not specified
2 Cyclization with hydrazine Hydrazine derivatives, reflux MeOH 48–83
3 Acidolytic deprotection HCl in EtOAc 78–84

Cyclization of Dialkyl Acetone-1,3-dicarboxylate with Hydrazines

An alternative synthetic pathway involves:

  • Cyclization of dialkyl acetone-1,3-dicarboxylate with monosubstituted hydrazines to form alkyl pyrazolone-3-acetates.
  • Subsequent three-step transformations convert these intermediates into 3-(2-(dialkylamino)phenyl)-1H-pyrazol-5-ols and related compounds.

Though primarily used to access N,N-dialkyl analogues, this method offers versatility in preparing pyrazole derivatives structurally related to this compound.

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely used method to synthesize 5-aminopyrazoles, including compounds similar to this compound, involves:

  • Reacting β-ketonitriles with hydrazines to form hydrazones.
  • Subsequent intramolecular cyclization yields 5-aminopyrazoles.

This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization involving the nitrile group. This approach is adaptable to a variety of hydrazines and β-ketonitriles, enabling the synthesis of diverse pyrazole derivatives with good efficiency. It also supports combinatorial library synthesis for drug discovery.

Industrial-Scale Process for Related Pyrazole Derivatives

A patent describes a detailed process for preparing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a structurally related compound, which can inform large-scale synthesis approaches:

  • Organic layers are washed and concentrated under controlled temperature conditions.
  • Glacial acetic acid is slowly added to the solution at 50–55°C, followed by staged cooling and stirring to precipitate the product.
  • The solid is filtered, washed with toluene at low temperature, and dried under mild heating to obtain the pyrazole derivative acetate salt.
  • Subsequent recrystallization steps in ethanol and water yield the pure compound with a reported yield of 90%.

Though this process targets a different pyrazole derivative, the detailed procedure for purification and isolation is relevant for scaling the synthesis of this compound.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield Range (%) Notes
N-Boc-β-alanine route N-Boc-β-alanine Masamune-Claisen condensation, hydrazine, HCl/EtOAc 48–84 Straightforward, moderate to high yields
Dialkyl acetone-1,3-dicarboxylate cyclization Dialkyl acetone-1,3-dicarboxylate, hydrazines Cyclization, multi-step transformations Not specified Access to N,N-dialkyl analogues
β-Ketonitrile condensation β-Ketonitriles, hydrazines Room temp to reflux, various solvents Good Highly versatile, suitable for combinatorial synthesis
Industrial scale process (related compound) Pyrazole precursors Organic solvent washes, acetic acid, controlled cooling 90 Detailed purification and isolation steps

Research Findings and Notes

  • The N-Boc-β-alanine method is favored for its simplicity and ability to generate various derivatives, which is useful for biological studies.
  • The β-ketonitrile method is the most versatile and widely employed for synthesizing 5-aminopyrazoles, providing a robust platform for medicinal chemistry.
  • Industrial processes emphasize careful control of temperature and solvent conditions to maximize purity and yield, which is crucial for pharmaceutical applications.
  • The presence of the aminoethyl side chain in this compound allows further functionalization, making these synthetic routes valuable for generating bioactive compounds.

This comprehensive analysis consolidates diverse synthetic strategies for this compound, providing a professional and authoritative foundation for researchers and industrial chemists aiming to prepare this compound efficiently and at scale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine
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1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

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